molecular formula C10H10FN5S B1481717 5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2097983-37-2

5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1481717
CAS RN: 2097983-37-2
M. Wt: 251.29 g/mol
InChI Key: MDLQWCHEZJOQFP-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (5-AMFETP) is a novel pyrazole derivative that has been studied in recent years for its potential applications in the fields of biochemistry, pharmacology, and medicine. The unique structure of this compound has led to its investigation for use in the synthesis of various pharmaceuticals, as well as its potential as a drug target.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The unique reactivity of pyrazole derivatives makes them valuable scaffolds in the synthesis of various heterocyclic compounds. For instance, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, highlighting their utility as building blocks for creating diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, and others under mild reaction conditions (Gomaa & Ali, 2020). This suggests that "5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole" could similarly serve as a versatile precursor in the synthesis of novel heterocycles, potentially offering a pathway to new materials or therapeutic agents.

Pharmacological Research

Pyrazoline derivatives have been extensively studied for their pharmacological properties. Shaaban et al. (2012) discuss the therapeutic applications of pyrazolines, noting their wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities (Shaaban, Mayhoub, & Farag, 2012). Similarly, "5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole" might possess significant biological activity, warranting further exploration as a potential lead compound in drug discovery efforts.

Medicinal Chemistry

The pyrazole core is recognized for its role in medicinal chemistry, often incorporated into compounds with significant therapeutic potential. Ray et al. (2022) highlight the synthesis of pyrazoline derivatives for developing new anticancer agents, demonstrating the scaffold's relevance in targeting cancer pathways (Ray et al., 2022). The structural features of "5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole" could be fine-tuned to enhance its activity against specific cancer types, making it a subject of interest for oncological research.

properties

IUPAC Name

5-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5S/c11-3-4-16-8(7-13-15-12)6-9(14-16)10-2-1-5-17-10/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLQWCHEZJOQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CN=[N+]=[N-])CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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